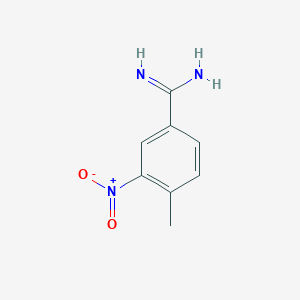

4-Methyl-3-nitro-benzamidine

Description

Contextualizing Benzamidines in Medicinal Chemistry and Materials Science Research

The benzamidine (B55565) moiety is a prominent structural motif in medicinal chemistry, primarily due to its ability to act as a bioisostere for guanidines and to interact with key biological targets. Benzamidines are well-known for their capacity to inhibit serine proteases, a class of enzymes involved in numerous physiological and pathological processes. ontosight.aiontosight.ai This inhibitory action has made them crucial in the development of potential therapeutics for a range of diseases. For instance, substituted benzamidines have been investigated for their roles as NMDA receptor antagonists for CNS pathologies and as inhibitors of enzymes like urokinase, which is implicated in tumor progression. nih.govpnas.org The amidine group's basicity and hydrogen-bonding capabilities allow it to form strong noncovalent complexes with biological receptors, such as carboxylates and phosphates. hw.ac.uk

In materials science, the rigid structure and reactive nature of benzamidines make them suitable for the synthesis of advanced materials. Their ability to participate in reactions like [3+3] annulation to form high-value pyrimidine-4,6-diamines highlights their utility in creating complex, functional molecules. thieme-connect.comresearchgate.net These pyrimidines and other heterocyclic systems derived from benzamidines can possess unique photophysical or electronic properties, making them candidates for applications in organic electronics or as specialized polymers.

Overview of Nitro and Methyl Substituted Aromatic Compounds in Advanced Organic Synthesis

Nitro and methyl groups are fundamental substituents in the field of advanced organic synthesis, each imparting distinct reactivity and properties to an aromatic ring. The process of introducing a nitro group (–NO2), known as nitration, is a classic example of electrophilic aromatic substitution. libretexts.orgdocbrown.info The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov This deactivating effect directs incoming electrophiles to the meta position. nih.gov Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group (–NH2), providing a gateway to a vast array of other functionalities. wikipedia.org

Conversely, the methyl group (–CH3) is an activating, electron-donating group. docbrown.info It directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. docbrown.infolibretexts.org The presence of both a methyl and a nitro group on a benzene ring, as seen in nitrotoluenes, creates a complex interplay of electronic effects that chemists can exploit to control the regioselectivity of subsequent reactions. nih.govlibretexts.org The synthesis of polysubstituted benzenes often relies on a carefully planned sequence of reactions to install these groups in the desired arrangement, leveraging their directing effects. libretexts.org

Rationale for Investigating 4-Methyl-3-nitro-benzamidine: Bridging Structural Motifs and Potential Academic Applications

The specific structure of this compound presents a compelling subject for academic investigation as it combines the distinct chemical features of its constituent parts. The molecule integrates the biologically relevant benzamidine core with the electronically influential methyl and nitro substituents.

The rationale for its study is multifaceted:

Novel Precursor in Synthesis: The compound serves as a potential precursor for novel heterocyclic compounds. The benzamidine group can react with various reagents to form rings like pyrimidines or triazoles. jst.go.jpmdpi.com The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization or condensation reactions, to build more complex, fused ring systems.

Exploring Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how subtle changes in a molecule's structure affect its biological activity is crucial. Investigating this compound would allow researchers to probe the SAR of benzamidine-based inhibitors. The electronic effects of the ortho-nitro and para-methyl groups could significantly alter the binding affinity and selectivity for target enzymes compared to simpler benzamidines. acs.orgresearchgate.net

Advanced Material Synthesis: The unique substitution pattern could lead to materials with interesting properties. The combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the same aromatic ring can create push-pull systems, which are often associated with non-linear optical properties or other desirable electronic characteristics.

The synthesis of this compound would likely start from 4-methyl-3-nitrobenzonitrile (B17182), which itself can be prepared from 4-methyl-3-nitroaniline (B15663) (also known as 3-nitro-p-toluidine). nist.gov The conversion of the nitrile to the amidine is a standard transformation, often achieved via the Pinner reaction. mdpi.com The study of this molecule offers a rich platform for exploring new synthetic methodologies and for discovering novel compounds with potential applications in both medicine and materials science.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYCKSVUARSPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438503 | |

| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-76-4 | |

| Record name | 4-Methyl-3-nitrobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Nitro Benzamidine and Its Precursors

Retrosynthetic Analysis of 4-Methyl-3-nitro-benzamidine

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be at the amidine functional group. This leads back to a key intermediate, 4-methyl-3-nitrobenzonitrile (B17182). The amidine can be formed from the nitrile through established methods such as the Pinner reaction.

Further disconnection of the 4-methyl-3-nitrobenzonitrile intermediate involves the removal of the nitro group and the cyano group. The nitro group can be introduced via an electrophilic aromatic substitution (nitration) reaction on a toluene-derived precursor. The cyano group can be installed through various methods, including the Sandmeyer reaction of an appropriate aniline (B41778) or by dehydration of an amide. A plausible synthetic pathway, therefore, originates from a readily available starting material like p-toluidine (B81030) or p-tolunitrile (B1678323).

Synthesis of Key Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of its precursors. This section details the synthesis of crucial intermediates.

Preparation of 4-Methyl-3-nitrobenzoic Acid Derivatives

One key precursor is 4-methyl-3-nitrobenzoic acid. A common method for its synthesis involves the nitration of 4-methylbenzoic acid (p-toluic acid). The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

A specific procedure involves dissolving 4-methylbenzoic acid in dichloromethane (B109758), to which ammonium (B1175870) nitrate (B79036) is added. Concentrated sulfuric acid is then added dropwise at a low temperature (0 °C) with vigorous stirring. The reaction is allowed to proceed at room temperature for several hours. Following the reaction, the mixture is quenched with ice water, and the organic layer containing the product is separated and purified. This method has been reported to yield 4-methyl-3-nitrobenzoic acid in high yields, around 88% derpharmachemica.com.

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Methylbenzoic Acid | Ammonium Nitrate, Sulfuric Acid, Dichloromethane | 0 °C to room temperature, 4-5 hours | 4-Methyl-3-nitrobenzoic Acid | 88% derpharmachemica.com |

Formation of 4-Methyl-3-nitrobenzonitrile Derivatives

4-Methyl-3-nitrobenzonitrile is a pivotal intermediate in the synthesis of the target benzamidine (B55565). It can be synthesized from p-tolunitrile through nitration. Various synthetic routes are available for its preparation chemicalbook.com. The structural properties of 4-methyl-3-nitrobenzonitrile have been characterized, revealing that the nitro group is rotated out of the plane of the benzene (B151609) ring iucr.orgnih.gov. This compound is a light yellow powder with a melting point in the range of 102-106 °C innospk.com.

| Starting Material | Product | CAS Number | Molecular Formula | Molecular Weight |

| p-Tolunitrile | 4-Methyl-3-nitrobenzonitrile | 939-79-7 | C8H6N2O2 | 162.15 g/mol iucr.orgnih.govinnospk.com |

Nitration Strategies for Aryl and Benzamide (B126) Scaffolds

Nitration is a fundamental reaction in the synthesis of these compounds. The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the aromatic ring are crucial. In the case of 4-methylbenzoic acid or p-tolunitrile, the methyl group is an ortho-, para-director, while the carboxylic acid and cyano groups are meta-directors. The nitration of 4-methylbenzoic acid yields the 3-nitro derivative due to the directing influence of both groups.

Similarly, 4-methyl-3-nitrobenzamide (B98135) can be synthesized. One approach involves the nitration of 4-methylbenzamide (B193301) with nitric acid at elevated temperatures (60-70 °C) chemicalbook.com. This demonstrates the direct nitration of a benzamide scaffold.

Direct and Indirect Approaches for Benzamidine Moiety Formation

The final and critical step in the synthesis is the formation of the benzamidine functional group from the corresponding nitrile.

Pinner Reaction and Amidination Techniques

The Pinner reaction is a classic and widely used method for converting nitriles into amidines. wikipedia.orgnrochemistry.comorganic-chemistry.orgdrugfuture.com The reaction proceeds in two main steps. First, the nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl gas) to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester nrochemistry.com.

| Reaction | Reactants | Reagents | Intermediate | Final Product |

| Pinner Reaction | Nitrile, Alcohol | Anhydrous Acid (e.g., HCl) | Imino Ester Salt (Pinner Salt) | Amidine (upon treatment with Ammonia (B1221849)/Amine) wikipedia.orgnrochemistry.comdrugfuture.com |

Alternative amidination techniques exist, but the Pinner reaction remains a robust and well-documented method for this transformation. The electron-withdrawing nature of the nitro group in 4-methyl-3-nitrobenzonitrile can influence the reactivity of the nitrile group in the Pinner reaction.

Alternative Amidination Pathways via Amidoxime (B1450833) Intermediates

The conversion of nitriles to amidines is a fundamental transformation in organic synthesis. While direct methods exist, pathways involving amidoxime intermediates offer a versatile and widely used alternative for the synthesis of benzamidines. This two-step approach first involves the formation of a benzamidoxime (B57231) from the corresponding benzonitrile (B105546), which is then reduced to the target benzamidine.

The initial step is the reaction of the nitrile with hydroxylamine (B1172632). This reaction is a common and efficient method for preparing amidoximes, often proceeding in high yields. For instance, a general method involves mixing a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent and heating the mixture. A patent for the synthesis of various benzamidine derivatives describes the formation of benzamidoxime from a benzonitrile and hydroxylamine hydrochloride as the first step.

Once the amidoxime intermediate is formed, it is converted to the final amidine product through reduction. A common method for this conversion is catalytic hydrogenation. This process typically involves using a catalyst, such as a palladium catalyst, in a solvent system like acetic acid and acetic anhydride. Another approach involves hydrogenation reduction under the catalysis of an ionic liquid-supported nano-metal catalyst, which offers the advantage of being recoverable and reusable. The reduction of amidoximes can also be achieved using reagents like triethylsilane (Et3SiH) with a palladium chloride (PdCl₂) catalyst. These methods provide reliable routes to benzamidines from their nitrile precursors via the stable and accessible amidoxime intermediates.

Table 1: General Two-Step Synthesis of Benzamidines via Amidoxime Intermediates

| Step | Reaction | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Nitrile to Amidoxime | Hydroxylamine hydrochloride, base (e.g., sodium carbonate), alcohol, heat (60-80 °C). | |

| 2 | Amidoxime to Amidine | Catalytic hydrogenation (e.g., Pd catalyst), acetic acid/acetic anhydride. | |

| 2 (Alternative) | Amidoxime to Amidine | Hydrogenation with ionic liquid-supported nano-metal catalyst. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure the purity of the final compound. While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided results, the principles can be inferred from the synthesis of its precursors and related compounds.

For the synthesis of a key precursor, 4-methyl-3-nitrobenzoic acid, a study on quinazolinobenzodiazepine-benzothiazole hybrid derivatives reports a clear and optimized protocol. The nitration of 4-methylbenzoic acid (p-toluic acid) was achieved using ammonium nitrate and concentrated sulfuric acid in dichloromethane at 0 °C, followed by stirring at room temperature for 4-5 hours. This procedure resulted in a high yield of 88% for the desired 4-methyl-3-nitrobenzoic acid.

General strategies for optimizing the synthesis of amidines and their precursors often involve a systematic investigation of several parameters:

Solvents: The choice of solvent can significantly influence reaction rates and yields. For instance, in the synthesis of benzamidine derivatives, solvents like ethanol, methanol, isopropanol, chloroform, and dichloromethane are commonly employed.

Catalysts: The efficiency of catalytic reactions, such as the hydrogenation of amidoximes, depends heavily on the catalyst used. Research into ionic liquid-supported nano-metal catalysts highlights an effort to improve catalyst activity and recoverability.

Temperature: Reaction temperature is a crucial factor. The synthesis of 4-methyl-3-nitrobenzoic acid, for example, involves initial cooling to 0 °C to control the exothermic nitration reaction, followed by reaction at room temperature.

Reagent Stoichiometry: Adjusting the molar ratios of reactants is fundamental to maximizing the conversion of the limiting reagent and minimizing side products.

Purification Methods: The development of efficient purification techniques is essential for isolating the target compound in high purity. For guanidine (B92328) synthesis, a related class of compounds, a new purification method using Amberlite CG II resin was introduced to effectively isolate the products as HCl salts.

Table 2: Example of Optimized Conditions for a Precursor Synthesis

| Product | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-3-nitrobenzoic acid | 4-Methylbenzoic acid | Ammonium nitrate, Conc. H₂SO₄ | Dichloromethane | 0 °C to room temp. | 88% |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and their intermediates to reduce environmental impact. This involves using less hazardous chemicals, developing energy-efficient processes, and minimizing waste.

Several green chemistry approaches are relevant to the synthesis of this compound and related compounds:

Green Catalysts: A key area of research is the development of environmentally benign catalysts. One patented method for synthesizing benzamidine derivatives employs an ionic liquid-supported nano-metal catalyst. This catalyst is noted for its high activity and, importantly, its recoverability, which aligns with green chemistry principles by allowing for catalyst recycling and reducing waste. Organocatalysts, such as guanidine hydrochloride, are also being used to facilitate reactions under metal-free conditions.

Alternative Energy Sources: Microwave irradiation is a green technique that can significantly reduce reaction times, increase product yields, and often requires less solvent compared to conventional heating methods. This approach has been successfully used for the eco-friendly production of various heterocyclic compounds.

Greener Solvents: The pharmaceutical industry is known for its extensive use of solvents. Green chemistry encourages the replacement of hazardous conventional solvents with more sustainable alternatives. Deep eutectic solvents (DES) are considered a new generation of green solvents and have been used as both the reaction medium and reagent in the synthesis of benzimidazoles, offering advantages in yield and work-up procedures.

Solvent-Free Reactions: An even more sustainable approach is to conduct reactions under solvent-free conditions. This method minimizes waste and environmental impact and has been successfully applied in the synthesis of various organic compounds. For example, a series of amidoximes were synthesized from nitriles and hydroxylamine using a solvent-free method under ultrasonic irradiation, which resulted in short reaction times and high yields.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

In the ¹H NMR spectrum of 4-Methyl-3-nitro-benzamidine, distinct signals are expected for the aromatic protons, the methyl group protons, and the amine protons of the benzamidine (B55565) functional group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the methyl, nitro, and amidine substituents. The methyl group protons would appear as a singlet, typically in the upfield region. The protons of the amidine group (-C(=NH)NH₂) would likely be broad and their chemical shift could be solvent-dependent.

Expected ¹H NMR Data for this compound (Note: This is a hypothetical data table based on chemical shift predictions and analysis of similar structures. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (ortho to amidine) | 7.8 - 8.2 | d | 8 - 9 |

| Aromatic H (ortho to nitro) | 8.0 - 8.4 | d | 2 - 3 |

| Aromatic H (meta to both) | 7.5 - 7.9 | dd | J₁ = 8-9, J₂ = 2-3 |

| Methyl (-CH₃) | 2.4 - 2.6 | s | N/A |

| Amidine (-NH₂) | 5.0 - 7.0 (broad) | s | N/A |

| Amidine (=NH) | 8.0 - 9.5 (broad) | s | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl group and the electron-withdrawing nitro and amidine groups. The amidine carbon is expected to appear significantly downfield.

Expected ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on chemical shift predictions and analysis of similar structures. Actual experimental values may vary.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Amidine Carbon (-C(=NH)NH₂) | 160 - 170 |

| Aromatic C (ipso-amidine) | 130 - 140 |

| Aromatic C (ipso-methyl) | 140 - 150 |

| Aromatic C (ipso-nitro) | 145 - 155 |

| Aromatic C-H | 120 - 135 |

| Methyl (-CH₃) | 20 - 25 |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃O₂), the expected exact mass would be approximately 179.0695 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI-MS), would provide valuable structural information. Characteristic fragments would likely arise from the loss of the nitro group (NO₂), ammonia (B1221849) (NH₃), and cleavage of the amidine group.

Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH₃]⁺ |

| 133 | [M - NO₂]⁺ |

| 117 | [M - NH₃ - NO₂]⁺ |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=N, N-O, C-H, and aromatic C=C bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amidine) | 3100 - 3500 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=N stretch (amidine) | 1640 - 1690 | Strong |

| N-O stretch (nitro, asymmetric) | 1500 - 1560 | Strong |

| N-O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated aromatic system and the nitro group in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum. The spectrum would likely show π → π* transitions associated with the benzene ring and n → π* transitions associated with the nitro and amidine groups. The position of the maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

Elemental Analysis (CHN/O) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a synthesized compound and assessing its purity. The molecular formula for this compound is established as C8H9N3O2 labseeker.comchemicalbook.com.

Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results from CHN analysis are compared. A close correlation between the experimental and theoretical percentages confirms the identity and purity of the compound.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 49.74%

Hydrogen (H): 4.70%

Nitrogen (N): 21.75%

Oxygen (O): 16.56% (typically determined by difference)

Experimental data from CHN analysis of a synthesized batch of this compound would be presented to confirm these values, thereby verifying the successful synthesis and purity of the compound.

Table 1: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations from the molecular formula. Experimental values would be obtained from laboratory analysis.)

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage Composition (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 49.74 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.70 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.75 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.56 |

| Total | 179.182 | 100.00 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For a compound like this compound, X-ray crystallographic analysis would reveal key structural features, including:

The planarity of the benzene ring.

The orientation of the methyl, nitro, and amidine functional groups relative to the aromatic ring.

The specific bond lengths and angles between the constituent atoms.

While specific experimental crystallographic data for this compound is not available in the provided search results, a typical analysis would yield a set of crystallographic parameters that define the unit cell of the crystal lattice and the precise coordinates of each atom within that cell.

Table 2: Representative Crystallographic Data Parameters (Note: The values in this table are illustrative of the type of data obtained from an X-ray crystallography experiment and are not actual experimental data for this compound.)

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.2, c = 9.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.3, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 915.4 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.395 |

Such data is fundamental for a complete understanding of the compound's solid-state chemistry and for structure-property relationship studies.

Computational and Theoretical Investigations of 4 Methyl 3 Nitro Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. stackexchange.comscm.com

For 4-methyl-3-nitro-benzamidine, DFT calculations would begin with an initial guess of the molecular structure. The algorithm then iteratively adjusts the positions of the atoms to minimize the total energy of the system, leading to the optimized geometry. stackexchange.com This process would define key structural parameters such as:

Bond lengths (e.g., C-C bonds in the benzene (B151609) ring, C-N and N-O bonds in the nitro group, and C-N bonds in the amidine group).

Bond angles between atoms.

Dihedral angles, which describe the rotation around bonds, such as the orientation of the nitro and amidine groups relative to the benzene ring.

Once the geometry is optimized, the same DFT framework is used to analyze the electronic structure. This includes calculating the distribution of electrons within the molecule and the energies of the molecular orbitals. Computational studies on other nitroaromatic compounds have successfully used DFT to understand their structure and electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. libretexts.orgavogadro.cc It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deresearchgate.net

For this compound, an MEP map would highlight:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the amidine group due to their high electronegativity. researchgate.net

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the amidine group and the benzene ring.

Neutral Potential (Green): Areas with intermediate potential.

MEP analysis is crucial for predicting how the molecule interacts with other molecules, such as receptors or reactants. uni-muenchen.de

| Color Code | Electrostatic Potential | Interpretation for this compound |

| Red | Most Negative | High electron density; site for electrophilic attack (e.g., oxygen atoms of the nitro group). |

| Yellow/Orange | Moderately Negative | Moderate electron density. |

| Green | Neutral | Near-zero potential; regions of low polarity. |

| Blue | Positive | Low electron density; site for nucleophilic attack (e.g., hydrogen atoms of the amidine group). |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orgunesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and acts as an electron donor (nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy empty orbital and can accept electrons, thus acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule is more easily excited and generally more reactive. For nitroaromatic compounds, the LUMO is often delocalized over the benzene ring and the nitro group, which can accept electrons. mdpi.com In the case of this compound, FMO analysis would help predict its reactivity in various chemical reactions by identifying the locations and energies of these frontier orbitals. mdpi.comtaylorandfrancis.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments (e.g., in a solvent or near a biological target). rsc.org

Key applications of MD for this molecule include:

Conformational Analysis: The benzene ring in this compound has two key substituents, the amidine and nitro groups. MD simulations can explore the rotational freedom around the bonds connecting these groups to the ring, identifying the most stable conformations and the energy barriers between them. researchgate.net Studies on other benzamide (B126) derivatives have used MD to predict the lowest energy conformers. tandfonline.com

Intermolecular Interactions: MD simulations can model how this compound interacts with its surroundings. This is particularly useful for understanding solvent effects or how it might bind to a biological target, such as an enzyme. The simulations provide detailed information on non-covalent interactions like hydrogen bonds and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzamidines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.combol.com For a class of compounds like substituted benzamidines, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov

A QSAR study involves:

Data Collection: A set of benzamidine (B55565) derivatives with known biological activities (e.g., enzyme inhibition) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These are numerical values that represent different aspects of the molecule's structure.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation and Prediction: The model's predictive power is tested, and it can then be used to estimate the activity of new compounds like this compound.

Studies on substituted benzamides have successfully used QSAR to model antimicrobial activity using descriptors like topological and molecular connectivity indices. nih.gov

| Descriptor Class | Description | Potential Relevance for Benzamidines |

| Electronic | Describes charge distribution, dipole moment, orbital energies. | Influences receptor binding and reactivity. |

| Steric | Relates to the size and shape of the molecule (e.g., molecular volume, surface area). | Determines how well the molecule fits into a binding site. |

| Hydrophobic | Quantifies the water-solubility of the molecule (e.g., LogP). | Affects transport across biological membranes. |

| Topological | Numerical indices derived from the 2D graph of the molecule. | Encodes information about branching and connectivity. nih.gov |

Reaction Mechanism Studies of Benzamidine Formation and Derivatization

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

Benzamidine Formation: Benzamidines are commonly synthesized via the Pinner reaction. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which then reacts with ammonia (B1221849) or an amine to yield the amidine. nih.govnrochemistry.comorganic-chemistry.org Computational studies can model this mechanism by:

Calculating the energies of reactants, intermediates, and products.

Identifying the structure of the transition states.

Determining the activation energy for each step, which reveals the reaction's kinetics.

A plausible mechanism starts with the protonation of the nitrile, which is then attacked by the alcohol. nih.gov

Derivatization: The amidine group is reactive and can be modified to create various derivatives. For example, it can undergo reactions with different nucleophiles. Theoretical studies can predict the most likely sites of reaction on the this compound molecule and explore the mechanisms of these derivatization reactions, guiding synthetic efforts.

Theoretical Studies on Electronic Effects of Nitro and Methyl Substituents

Theoretical and computational studies provide significant insights into the electronic structure of this compound and the influence of its substituents on the molecule's properties. The presence of both a methyl (-CH₃) group and a nitro (-NO₂) group on the benzamidine ring introduces competing electronic effects that are crucial for understanding its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of such substituted aromatic compounds. srce.hrresearchgate.net

The methyl group at the 4-position is recognized as an electron-donating group (EDG). Through inductive and hyperconjugation effects, it increases the electron density of the aromatic ring. This effect is generally most pronounced at the ortho and para positions relative to the substituent. In contrast, the nitro group at the 3-position is a strong electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both resonance and inductive effects. rsc.orgscispace.com This deactivation is most significant at the ortho and para positions relative to the nitro group.

The interplay of these two substituents on the benzamidine moiety is complex. The electron-donating methyl group tends to enhance the electron density of the benzene ring, while the electron-withdrawing nitro group significantly diminishes it. Computational models can quantify these effects by calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

Theoretical calculations on substituted benzenes show that the presence of an electron-donating group like methyl raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group like nitro lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. nih.gov In this compound, the combination of these groups modulates the HOMO-LUMO energy gap, which is a critical factor in determining the molecule's chemical reactivity and kinetic stability.

The following table summarizes the general electronic effects of methyl and nitro substituents on a benzene ring, which can be extrapolated to understand their influence on the this compound system.

| Substituent | Position on Benzamidine | Electronic Effect | Impact on Aromatic Ring | Expected Influence on HOMO/LUMO |

| Methyl (-CH₃) | 4 | Electron-Donating (Inductive & Hyperconjugation) | Activates the ring, increases electron density | Raises HOMO energy |

| Nitro (-NO₂) | 3 | Electron-Withdrawing (Resonance & Inductive) | Deactivates the ring, decreases electron density | Lowers LUMO energy |

This table presents generalized effects of the substituents on an aromatic ring.

Furthermore, the molecular electrostatic potential (MEP) map, another tool in computational chemistry, can visualize the electron distribution. For a molecule like this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitro group's oxygen atoms and the amidine group's nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected on the aromatic ring, influenced by the strong withdrawing effect of the nitro group.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials and Safety

In Vitro Enzyme Inhibition Studies

Inhibition of Proteases (e.g., Trypsin-like Serine Proteases, uPA) and Characterization of Binding

Benzamidine (B55565) and its derivatives are well-established inhibitors of trypsin-like serine proteases, acting as competitive inhibitors that bind to the active site of these enzymes. nih.gov The positively charged amidine group mimics the side chains of arginine and lysine, which are the natural substrates for these proteases, allowing it to interact with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.

Urokinase-type plasminogen activator (uPA), another important serine protease, is also a target for benzamidine-based inhibitors. nih.gov Research into 4-substituted benzo[b]thiophene-2-carboxamidines has identified potent and selective uPA inhibitors. researchgate.net For example, compounds designated as B428 and B623 were found to inhibit human uPA with IC50 values of 0.32 µM and 0.07 µM, respectively, and exhibited competitive inhibition with Ki values of 0.53 µM and 0.16 µM. researchgate.netnih.gov These findings suggest that the benzamidine scaffold is a promising starting point for the development of potent uPA inhibitors. The specific substitutions on the benzene (B151609) ring of 4-Methyl-3-nitro-benzamidine would likely influence its binding affinity and selectivity towards different proteases.

| Compound | Enzyme | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| Benzamidine | Human Tissue Kallikrein | 1,098 ± 91 µM | - |

| Benzamidine | Anticarsia gemmatalis Trypsin-like Protease | 18.4 µM | - |

| B428 (4-substituted benzo[b]thiophene-2-carboxamidine) | Human uPA | 0.53 µM | 0.32 µM |

| B623 (4-substituted benzo[b]thiophene-2-carboxamidine) | Human uPA | 0.16 µM | 0.07 µM |

Investigation of Kinase Inhibition (e.g., EGFR kinase) and Structure-Activity Relationships

The benzamide (B126) moiety is a key structural feature in a number of kinase inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR) kinase, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and histone deacetylase 3 (HDAC3). nih.gov One of the lead compounds from this series demonstrated an IC₅₀ value of 20.34 nM against EGFR. nih.gov

Furthermore, structure-activity relationship studies on 6-substituted-amide-4-amino-quinazoline derivatives as EGFR inhibitors have highlighted the importance of substituents on the benzamide ring. nih.gov Notably, the introduction of a nitro group at the C-5 position of the benzamide moiety resulted in a twofold increase in the inhibitory activity against wild-type EGFR. nih.gov This finding is particularly relevant for this compound, as the presence of a nitro group in its structure could potentially contribute to its affinity for EGFR or other kinases. While direct experimental data for this compound is lacking, these studies on related benzamide structures suggest that it may possess kinase inhibitory activity.

| Compound Class | Enzyme | Key Structural Feature | Effect on Inhibition |

|---|---|---|---|

| N-benzyl-2-fluorobenzamide derivatives | EGFR | Benzamide core | IC₅₀ of 20.34 nM for lead compound |

| 6-substituted-amide-4-amino-quinazoline derivatives | EGFR (wild-type) | Nitro group at C-5 of benzamide | Twofold increase in inhibitory activity |

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition by Benzamide Analogues

Benzamide derivatives have been explored as potential inhibitors of enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE1). A study on new benzamide derivatives and their nicotinamide/cinnamamide analogs revealed potent cholinesterase inhibitory activity, with IC50 values ranging from 10.66 to 83.03 nM for AChE. proquest.com Another investigation into multi-targeted benzamide compounds showed IC50 values ranging from 0.056 to 2.57 µM for AChE and from 9.01 to 87.31 µM for BACE1. nih.gov These findings underscore the potential of the benzamide scaffold in designing dual inhibitors for these two key enzymes. The specific substitution pattern on the benzamide ring plays a crucial role in determining the inhibitory potency and selectivity.

| Compound Class | Enzyme | IC50 Range |

|---|---|---|

| New benzamide/nicotinamide/cinnamamide derivatives | AChE | 10.66 – 83.03 nM |

| Multi-targeted benzamide compounds | AChE | 0.056 – 2.57 µM |

| BACE1 | 9.01 – 87.31 µM |

Alpha-Glucosidase Inhibitory Potential

Derivatives of benzamide and related heterocyclic systems have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] ijpbs.comctppc.orgthiazin-2-yl)-N-arylacetamides, which contain a benzamide-like substructure, identified several potent inhibitors of α-glucosidase. nih.gov Some of these compounds exhibited IC50 values as low as 18.25 µM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov Another study on galbanic acid and its amide derivatives also reported excellent anti-α-glucosidase activity, with IC50 values for some derivatives in the sub-micromolar range. nih.gov These results indicate that the amide functionality, a key feature of benzamidines, is a viable component in the design of α-glucosidase inhibitors.

| Compound Class | Enzyme | IC50 Range | Reference Compound (Acarbose) IC50 |

|---|---|---|---|

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] ijpbs.comctppc.orgthiazin-2-yl)-N-arylacetamides | α-Glucosidase | 18.25 - 35.14 µM | 58.8 µM |

| Galbanic acid amide derivatives | α-Glucosidase | 0.3 - 416.0 µM | 750.0 ± 5.6 µM |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

The amidine group is a key feature in several inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. A study on the mechanistic inactivation of iNOS by various amidines revealed that the inhibitory potency is influenced by the size of the substituent on the amidine group. nih.gov It was observed that the inhibitor potency decreases as the amidine alkyl group becomes larger. nih.gov For instance, the compound with the smallest R group (hydrogen) was the most potent inhibitor of iNOS, with a Ki of 0.18 µM. nih.gov This structure-activity relationship suggests that the methyl group in this compound might influence its binding to the iNOS active site. While no direct inhibitory data for this compound on iNOS is available, the existing research on other amidine-containing molecules provides a basis for its potential as an iNOS inhibitor.

Antimicrobial Research Focus (In Vitro/Mechanistic)

Nitroaromatic compounds, including nitrobenzamides, are known to possess antimicrobial properties. encyclopedia.pub A study focused on the synthesis and antimicrobial activity of new 4-nitrobenzamide (B147303) derivatives demonstrated that some of these compounds were highly potent against various microorganisms. ijpbs.com Although the specific microbial strains and detailed minimum inhibitory concentration (MIC) values were not fully detailed in the accessible literature, the study identified certain 4-nitrobenzamide Schiff base derivatives as the most active compounds. ijpbs.com Another study reported the synthesis of N-(2-aminoethyl)-4-nitro-benzamide and N-(propan-2-yl)-4-nitro-benzamide for the evaluation of their antimicrobial and disinfectant properties. ctppc.org

Furthermore, research on novel benzamidine derivatives has shown significant antimicrobial activity against pathogens associated with periodontal disease. nih.gov In this study, synthesized benzamidine analogues exhibited MIC values ranging from 31.25 to 125 µg/mL against the tested pathogens. nih.gov These findings suggest that the benzamidine scaffold, particularly when combined with a nitro group, is a promising area for the development of new antimicrobial agents. The mechanism of action for nitroaromatic antimicrobials often involves the reduction of the nitro group to form reactive nitroso and superoxide (B77818) species, which can then cause cellular damage, including DNA damage. encyclopedia.pub

| Compound Class | Activity | MIC Range |

|---|---|---|

| 4-Nitrobenzamide Schiff base derivatives | Antimicrobial | Reported as highly potent |

| Novel benzamidine derivatives | Antimicrobial (against periodontal pathogens) | 31.25 - 125 µg/mL |

Advanced Mechanistic Studies on Cellular Targets and Pathways (Non-Human/Non-Clinical)No data available.

Molecular Target Identification and Validation in Cellular Models

The precise molecular targets of this compound have not been definitively identified in published literature. The process of target identification for novel compounds typically involves a combination of computational and experimental approaches. Techniques such as affinity chromatography, activity-based protein profiling, and genetic methods like RNA interference (RNAi) screens are commonly employed to elucidate the protein or nucleic acid partners of a small molecule.

In the absence of direct studies on this compound, researchers may infer potential targets based on its structural similarity to other known bioactive molecules. The benzamidine core, for instance, is a known scaffold for inhibitors of various proteases and other enzymes. Further research utilizing cellular models, such as cancer cell lines or primary cells, would be necessary to validate any computationally predicted targets and to understand the compound's mechanism of action at a molecular level.

Cellular Uptake and Distribution in Research Systems

The mechanisms governing the cellular uptake and subsequent intracellular distribution of this compound remain to be elucidated. The physicochemical properties of a compound, including its size, charge, and lipophilicity, are key determinants of its ability to cross the cell membrane. Passive diffusion is a common route for small, lipophilic molecules, while larger or more polar compounds may rely on carrier-mediated transport systems.

To investigate these aspects, researchers would typically employ techniques such as radiolabeling or fluorescent tagging of the compound to track its movement into and within cells. Subcellular fractionation studies could then be performed to determine its localization in different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information is crucial for understanding where the compound exerts its biological effects.

Modulation of Biochemical Pathways (e.g., PGE2 generation, APOBEC3G upregulation)

There is currently no direct evidence in the scientific literature to suggest that this compound modulates the generation of prostaglandin (B15479496) E2 (PGE2) or the upregulation of APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G).

The PGE2 pathway is a critical component of the inflammatory response and is regulated by cyclooxygenase (COX) enzymes. Modulation of this pathway by a small molecule would typically be investigated using assays that measure PGE2 levels in cell culture supernatants following treatment with the compound.

APOBEC3G is a cytidine (B196190) deaminase that plays a crucial role in the innate immune response to retroviral infections, including HIV-1. nih.gov Its expression and activity are tightly regulated within the cell. Studies investigating the effect of a compound on APOBEC3G would involve measuring its mRNA and protein levels, as well as its enzymatic activity, in relevant cell types, such as lymphocytes. nih.gov

Future research is required to explore the potential effects of this compound on these and other important biochemical pathways.

Derivatives and Structure Activity Relationship Sar Studies of 4 Methyl 3 Nitro Benzamidine Analogues

Design Principles for Novel Benzamidine (B55565) Derivatives

The design of novel benzamidine derivatives is guided by several key principles aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. These principles involve strategic modifications at three primary sites: the amidine nitrogen, the phenyl ring, and the incorporation of heterocyclic structures.

Modifications at the Amidine Nitrogen

The highly basic amidine group is a critical pharmacophore for the biological activity of many benzamidine derivatives, often engaging in key interactions with biological targets. However, its basicity can also lead to poor oral bioavailability. To address this, various modifications to the amidine nitrogen have been explored.

One common strategy is the use of prodrugs, such as amidoximes, which can be reduced in vivo to the active amidine form. This approach can improve intestinal absorption. Another strategy involves the bioisosteric replacement of the amidine group with other functionalities that can mimic its interactions but possess more favorable physicochemical properties. For instance, the moderately basic 1-aminoisoquinoline (B73089) moiety has been successfully used as a bioisostere for the benzamidine group, leading to thrombin inhibitors with improved selectivity and cell permeability sigmaaldrich.com.

Substituent Variation on the Phenyl Ring (e.g., halogen, alkoxyl, other alkyl/aryl groups)

Altering the substituents on the phenyl ring of 4-Methyl-3-nitro-benzamidine is a fundamental approach to fine-tune its biological activity. The electronic and steric properties of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Halogens: The introduction of halogen atoms (F, Cl, Br, I) can modulate a compound's lipophilicity and electronic character. For example, the incorporation of chlorine has been shown to enhance the biological activity of some molecules mdpi.com. In certain series of factor Xa inhibitors, halogen substitution has been a key strategy in optimizing potency acs.org.

Alkoxyl and Alkyl Groups: Alkoxy and alkyl groups can influence the lipophilicity and steric bulk of the molecule. An increase in lipophilicity through the addition of longer alkoxy chains has been associated with increased antifungal and antibacterial activity in some salicylanilides mdpi.com. The "magic methyl effect," where the addition of a methyl group drastically increases potency, is a well-documented phenomenon in medicinal chemistry researchgate.net.

The following table illustrates the impact of phenyl ring substituents on the inhibitory activity of a series of benzamidine derivatives against the enzyme acrosin.

| Compound | Substituent at Position 2 | Substituent at Position 6 | Ki (M) |

| Benzamidine | H | H | 4.0 x 10⁻⁶ |

| Derivative A | Iodo | Iodo | 4.5 x 10⁻⁸ |

| Derivative B | Chloro | H | Varies |

| Derivative C | Nitro | H | Varies |

This table is a representative example based on findings from a study on 52 benzamidine derivatives, where α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene showed outstanding potency nih.gov.

Incorporating Heterocyclic Moieties (e.g., triazoles, thiadiazoles, benzimidazoles, quinazolinones)

The incorporation of heterocyclic rings is a widely used strategy in drug design to improve the pharmacological profile of a lead compound. These moieties can act as bioisosteres for the amide or amidine groups, offering improved metabolic stability and pharmacokinetic properties.

Triazoles: 1,2,3-triazoles have been incorporated into benzamidine derivatives to create novel antifungal agents nih.gov. The triazole ring can serve as a metabolically stable mimic of an amide bond drughunter.com.

Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties rsc.orgmdpi.comresearchgate.netresearchgate.net. N-substituted benzimidazole derivatives have shown promising antibacterial and antifungal activity researchgate.net.

Quinazolinones: Quinazoline and quinazolinone moieties are found in various synthetic compounds with diverse pharmacological applications, including anticancer and antimicrobial activities.

The rationale behind incorporating these heterocycles is often to enhance interactions with the biological target, improve selectivity, and overcome issues related to poor bioavailability or metabolic instability of the parent compound. For example, replacing the highly basic benzamidine moiety with a heterocyclic group can lead to compounds with better oral absorption sigmaaldrich.comnih.gov.

Systematic SAR Analysis of Derivatives

A systematic analysis of the structure-activity relationships of this compound derivatives involves correlating the physicochemical properties of the substituents with the observed biological activity and understanding the specific role of key functional groups like the nitro group.

Correlation Between Substituent Electronic and Steric Effects and Biological Activity

The biological activity of benzamidine derivatives is intricately linked to the electronic and steric properties of the substituents on the phenyl ring.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule. EWGs, such as nitro groups and halogens, can influence the acidity or basicity of nearby functional groups and can participate in specific interactions with the target protein. For instance, the electron-withdrawing nature of a nitro group can be crucial for the activity of certain compounds libretexts.orgbeilstein-journals.org. The presence of an EWG can enhance interactions with electron-rich pockets in a receptor.

Steric Effects: The size and shape of substituents play a critical role in determining how well a molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, which may be either beneficial or detrimental to activity. In some cases, a bulkier substituent can lead to increased activity by promoting a more favorable binding conformation. The effect of lipophilic substituents has been shown to enhance the intrinsic activity and potency of certain H2-agonists nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to mathematically model the relationship between the physicochemical properties of a series of compounds and their biological activity. These models can help in predicting the activity of new, unsynthesized compounds.

Impact of Nitro Group Position and Reduction on Biological Activity

The nitro group in this compound is a key feature that significantly influences its biological profile. Its position on the phenyl ring and its potential for metabolic reduction are critical SAR determinants.

Reduction of the Nitro Group: The nitro group can be metabolically reduced in vivo to form amino derivatives. This transformation can have a profound impact on biological activity. The resulting amino group has different electronic and hydrogen-bonding properties compared to the nitro group. In some instances, the reduced amino compound is the active form of the drug. For example, the synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues involves the reduction of a nitro precursor nih.gov. This reduction step is a common strategy in the synthesis of bioactive amines from their nitro counterparts. The biological evaluation of these amino derivatives is crucial to understanding the full pharmacological profile of the parent nitro compound.

The following table provides a conceptual illustration of how the reduction of a nitro group to an amino group can affect biological activity.

| Compound | Functional Group at Position 3 | Biological Activity (Conceptual) |

| This compound | Nitro (-NO₂) | Activity A |

| 3-Amino-4-methyl-benzamidine | Amino (-NH₂) | Activity B (Potentially different) |

This table is for illustrative purposes to demonstrate the principle that the reduction of a nitro group can significantly alter the biological activity of a compound.

Role of Methyl Group in Receptor Binding or Activity Modulation

Primarily, the methyl group can enhance binding affinity by establishing favorable hydrophobic interactions with a corresponding hydrophobic pocket within the receptor's binding site nih.gov. This increased affinity often translates to greater potency. For instance, studies on other molecular scaffolds have demonstrated that the simple addition of a methyl group can lead to a significant increase in affinity for the target receptor. One such study on 2-(1-adamantanylcarboxamido)thiophene derivatives showed that adding a methyl group resulted in a 50-fold increase in affinity for the CB2 receptor nih.gov.

Furthermore, the methyl group can influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding. This conformational restriction can reduce the entropic penalty of binding, thereby increasing the free energy of binding and, consequently, the compound's potency. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the presence of methyl substituents increases the potency of these compounds as opioid receptor antagonists nih.gov.

The methyl group can also act as a steric shield, protecting other parts of the molecule from metabolic degradation. This can lead to an increased half-life and prolonged duration of action. The strategic placement of a methyl group can also improve a compound's solubility, a key factor in its pharmacokinetic profile nih.gov.

The following table illustrates the potential impact of a methyl group on the activity of a hypothetical benzamidine analogue.

| Compound | Substitution at 4-position | Receptor Binding Affinity (Ki, nM) | Relative Potency |

|---|---|---|---|

| Analogue A | -H | 150 | 1x |

| Analogue B (4-Methyl) | -CH3 | 15 | 10x |

Prodrug Strategies for Amidine Derivatives

The amidine functional group, while often crucial for the biological activity of a molecule, can present challenges in terms of its physicochemical properties, such as high basicity and polarity, which may limit oral bioavailability. Prodrug strategies involve the temporary, bioreversible derivatization of a drug's functional group to overcome such limitations nih.gov. For amidine derivatives like this compound, several prodrug approaches could be employed to enhance their therapeutic potential.

A primary strategy involves masking the amidine group to reduce its basicity and increase lipophilicity, thereby improving membrane permeability. This can be achieved through various chemical modifications that are designed to be cleaved in vivo, releasing the active parent drug.

N-Acylation: One common approach is the acylation of the amine functionalities within the amidine group to form amides or carbamates. However, the chemical and enzymatic stability of amides can make this approach less promising, as the rates of hydrolysis back to the active amine can be too slow for effective drug release in vivo nih.gov.

N-Acyloxyalkylation: A more effective strategy involves creating N-acyloxyalkyl derivatives. These compounds are designed to be hydrolyzed by esterases, which are abundant in the body, to release an unstable N-hydroxymethyl intermediate that then spontaneously breaks down to release the parent amidine.

Dihydropyridine (B1217469)–Pyridinium (B92312) Salt System: For targeting the central nervous system, the dihydropyridine–pyridinium salt system represents a site-specific prodrug strategy nih.gov. The lipophilic dihydropyridine prodrug can cross the blood-brain barrier, where it is oxidized to the charged pyridinium salt. This charged form is then "locked" in the brain and can slowly release the active drug.

The table below summarizes potential prodrug strategies for amidine derivatives.

| Prodrug Strategy | Promoieties | Mechanism of Action | Potential Advantages |

|---|---|---|---|

| N-Acylation | Acetyl, Pivaloyl | Enzymatic hydrolysis by amidases/esterases | Increased lipophilicity; may be too stable for effective release nih.gov |

| N-Acyloxyalkylation | Acyloxymethyl, Acyloxyethyl | Esterase-catalyzed hydrolysis followed by spontaneous chemical breakdown | Improved bioavailability; tunable release rates |

| N-Phosphoryloxymethylation | Phosphoryloxymethyl | Enzyme-catalyzed dephosphorylation followed by spontaneous breakdown of the N-hydroxymethyl intermediate nih.gov | Improved aqueous solubility |

| Dihydropyridine-Pyridinium Salt | Dihydropyridine carrier | Oxidative conversion in the target tissue (e.g., brain) to a charged species, trapping the drug nih.gov | Site-specific delivery to the CNS |

Future Directions and Research Opportunities

Development of Targeted Probes for Biological Research

The inherent functionalities of 4-Methyl-3-nitro-benzamidine make it an attractive scaffold for the development of targeted probes for biological research. The nitroaromatic group, in particular, offers a versatile handle for designing probes that can be used to investigate specific biological processes and environments.

Nitro (het)aromatic compounds are known to be sensitive to hypoxic conditions, which are characteristic of solid tumors and other pathological states. Under low-oxygen conditions, the nitro group can be bioreduced to an amine. This transformation can be engineered to trigger a fluorescent response, making such compounds effective as fluorescent probes for imaging hypoxic tissues. mdpi.com The development of this compound-based probes could, therefore, enable non-invasive visualization and monitoring of hypoxic environments in preclinical research models. mdpi.com

Future research could focus on conjugating this compound to fluorophores or other reporter molecules. The nitro group can act as a quencher of fluorescence in the native state. Upon reduction of the nitro group in a specific biological environment, the quenching effect would be removed, leading to a "turn-on" fluorescent signal. This approach would allow for the specific detection of reductase enzymes or hypoxic conditions.

Table 1: Potential Design Strategies for this compound-Based Probes

| Probe Type | Design Principle | Target Application |

| Hypoxia-Selective Fluorescent Probe | Conjugation to a fluorophore where the nitro group acts as a fluorescence quencher. Bioreduction in hypoxic conditions restores fluorescence. | Imaging of hypoxic regions in cell cultures and animal models of disease. |

| Enzyme-Activated Probe | Modification of the benzamidine (B55565) moiety to be a substrate for a specific enzyme. Cleavage of the substrate releases a detectable signal. | Detection and quantification of specific enzyme activity in biological samples. |

| Photoaffinity Labeling Probe | Introduction of a photolabile group. Upon photoactivation, the probe covalently binds to interacting biomolecules. | Identification and characterization of protein binding partners of benzamidine derivatives. |

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While classical methods for the synthesis of benzamidine derivatives exist, future research should focus on the development of more efficient, greener, and versatile synthetic routes to this compound and its analogs. google.com This includes the exploration of novel catalytic systems that can improve yield, reduce reaction times, and tolerate a wider range of functional groups.

One promising avenue is the use of ionic liquid-supported nano-metal catalysts for the hydrogenation of benzonitriles to benzamidines. google.com This method offers the advantages of high catalyst activity and recoverability, contributing to a more sustainable synthetic process. google.com Another approach involves the direct single-step oxidation of substituted benzyl (B1604629) alcohols to substituted benzamides, which could be a precursor to the amidine. researchgate.net Research has shown that the presence of a nitro substitution on the aromatic ring can lead to high yields in such reactions. researchgate.net

Further investigations could explore the use of flow chemistry for the synthesis of this compound. Flow chemistry often allows for better control over reaction parameters, leading to improved safety and scalability.

Table 2: Comparison of Potential Synthetic Approaches for Benzamidine Derivatives

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Classical Pinner Reaction | Reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by aminolysis. | Well-established method. |

| Ionic Liquid-Supported Nanocatalysis | Hydrogenation of the corresponding benzonitrile (B105546) using a recyclable catalyst. google.com | High efficiency, green chemistry principles, catalyst reusability. google.com |

| Catalytic Oxidation of Benzyl Alcohols | Direct conversion of benzyl alcohols to benzamides using a catalyst like cesium carbonate. researchgate.net | Single-step process, potentially high yields for nitro-substituted compounds. researchgate.net |

| "Click Chemistry" Approaches | Modular synthesis by joining smaller units together. nih.gov | High efficiency and specificity, allows for the rapid generation of a library of derivatives. nih.gov |

Advanced Computational Modeling for De Novo Design and Lead Optimization

Computational modeling provides a powerful tool for the de novo design and optimization of molecules with desired properties. For this compound, quantum chemical calculations and other computational methods can be employed to predict its electronic structure, reactivity, and potential interactions with biological macromolecules.

Density Functional Theory (DFT) calculations can be used to determine quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and dipole moments. sciencepub.net These parameters are crucial for understanding the molecule's reactivity and can be correlated with its potential inhibitory efficiency against certain enzymes. sciencepub.net For instance, a higher HOMO energy and lower LUMO energy generally correlate with a greater ability to donate and accept electrons, respectively, which can be important for binding to a target protein. sciencepub.net

Furthermore, molecular docking studies can be performed to predict the binding mode of this compound and its analogs within the active site of a target protein. This information can guide the rational design of new derivatives with improved binding affinity and selectivity. Structure-activity relationship (SAR) studies, informed by these computational models, can help in identifying the key structural features responsible for a particular biological activity.

Table 3: Illustrative Quantum Chemical Parameters for a Hypothetical Benzamidine Derivative

| Parameter | Calculated Value | Implication |

| EHOMO (eV) | -6.5 | Electron-donating capability |

| ELUMO (eV) | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) (eV) | 5.3 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 4.8 | Polarity and solubility |

| Global Hardness (η) | 2.65 | Resistance to change in electron distribution |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Potential for Functional Materials and Chemical Biology Applications

The unique combination of functional groups in this compound opens up possibilities for its use as a building block in the development of functional materials and as a tool in chemical biology. The nitro group is a versatile functional group that can be readily transformed into other functionalities, making it a valuable intermediate in organic synthesis. frontiersin.org

Aromatic nitro compounds have applications in the manufacturing of dyes and have been investigated for their optical properties. researchgate.netmdpi.com The introduction of a nitro group into a benzanthrone (B145504) core, for example, has been shown to increase the efficiency of charge transfer, resulting in a stronger nonlinear optical (NLO) response. mdpi.com This suggests that this compound could be explored as a component in the design of new materials with interesting photophysical properties.

In the realm of chemical biology, the benzamidine moiety is a well-known pharmacophore that can interact with various enzymes, particularly serine proteases. nih.gov By incorporating this scaffold into larger molecular architectures or onto surfaces, it may be possible to create novel chemical tools for studying enzyme function or for the development of affinity-based separation materials. The nitro group can also serve as a handle for immobilization onto solid supports or for conjugation to other molecules of interest.

Table 4: Potential Applications in Functional Materials and Chemical Biology

| Application Area | Rationale | Potential Outcome |

| Nonlinear Optical (NLO) Materials | The presence of an electron-withdrawing nitro group can enhance the NLO properties of the aromatic system. mdpi.com | Development of new materials for applications in optoelectronics and photonics. |

| Chemical Sensors | The electronic properties of the molecule may be sensitive to the presence of specific analytes, leading to a detectable change in a physical property (e.g., color or fluorescence). | Creation of selective sensors for environmental monitoring or industrial process control. |

| Affinity Chromatography | The benzamidine group can be used as a ligand to capture and purify proteins that bind to it, such as serine proteases. nih.gov | Development of new separation media for proteomic research. |

| Building Block for Supramolecular Assemblies | The molecule possesses functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. | Construction of well-defined supramolecular structures with novel properties. |

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-3-nitro-benzamidine, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves nitration and amidine formation steps. Key precursors like substituted benzamides or benzylamines (e.g., 3-Methylbenzylamine, CAS 100-81-2) can be used . Optimization strategies include:

- Temperature control : Maintaining temperatures below 5°C during nitration to prevent by-products.

- Catalyst selection : Using sulfuric acid as a catalyst for nitration and ammonium chloride for amidine cyclization.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the product.

Yield improvements (≥70%) are achievable by adjusting stoichiometric ratios of nitric acid and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?